molecular formula C12H10O3Se2 B095557 Benzeneseleninic anhydride CAS No. 17697-12-0

Benzeneseleninic anhydride

Cat. No.: B095557
CAS No.: 17697-12-0
M. Wt: 360.1 g/mol
InChI Key: FHPZOWOEILXXBD-UHFFFAOYSA-N
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Description

Benzeneseleninic anhydride is an organoselenium compound with the molecular formula C₁₂H₁₀O₃Se₂. It is a white to yellow crystalline solid that is used primarily as an oxidizing agent in organic synthesis. The compound is known for its ability to selectively oxidize phenols and other organic substrates under mild conditions.

Preparation Methods

Benzeneseleninic anhydride can be synthesized through the oxidation of benzeneseleninic acid. The typical synthetic route involves the reaction of benzeneseleninic acid with a dehydrating agent such as acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the anhydride. Industrial production methods are similar, often involving the use of large-scale reactors and stringent control of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

Benzeneseleninic anhydride is a versatile reagent that undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include neutral or basic media, often with solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions are typically quinones and other oxidized derivatives of the starting materials.

Comparison with Similar Compounds

Benzeneseleninic anhydride is unique in its ability to act as a mild and selective oxidizing agent. Similar compounds include:

Compared to these compounds, this compound offers greater stability and selectivity in oxidation reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

phenylseleninyl benzeneseleninate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3Se2/c13-16(11-7-3-1-4-8-11)15-17(14)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPZOWOEILXXBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Se](=O)O[Se](=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3Se2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170228
Record name Benzeneselenic anhydride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17697-12-0
Record name Phenylseleninyl benzeneseleninate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17697-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneselenic anhydride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneselenic anhydride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(phenylseleninic) anhydride
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Record name BENZENESELENIC ANHYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does benzeneseleninic anhydride exert its oxidizing effect?

A1: this compound functions as an electrophilic oxidant. It interacts with electron-rich functionalities in organic molecules, leading to the formation of selenium-containing intermediates. These intermediates undergo further transformations, ultimately yielding the desired oxidized products. []

Q2: What are the common functional groups targeted by this compound?

A2: this compound exhibits a broad reactivity profile, effectively oxidizing a variety of functional groups. These include:

  • Alcohols: Oxidized to aldehydes, ketones, or carboxylic acids depending on the reaction conditions and substrate structure. []
  • Ketones: Dehydrogenated to form α,β-unsaturated ketones. [, ]
  • Hydrazones, oximes, semicarbazones: Cleaved to regenerate the parent carbonyl compounds. [, ]
  • Thiocarbonyls: Oxidized to their corresponding carbonyl counterparts. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is (C6H5SeO)2O, and its molecular weight is 381.12 g/mol.

Q4: Are there any characteristic spectroscopic features of this compound?

A4: Yes, this compound displays distinct spectroscopic features:

    Q5: What solvents are commonly used for reactions involving this compound?

    A5: this compound is typically employed in aprotic solvents like:

      Q6: Is this compound stable under ambient conditions?

      A6: this compound is sensitive to moisture and should be stored under anhydrous conditions. Exposure to moisture leads to hydrolysis, forming benzeneseleninic acid.

      Q7: Can this compound be used catalytically?

      A7: Yes, this compound can be employed catalytically in conjunction with a co-oxidant like tert-butyl hydroperoxide or iodylbenzene. The co-oxidant regenerates the active this compound from the reduced selenium species formed during the reaction. []

      Q8: What are some notable applications of this compound in synthesis?

      A8: this compound has found widespread use in synthesizing various natural products and pharmaceuticals. Some noteworthy examples include:

      • Steroid Synthesis: Dehydrogenation of steroidal ketones to their corresponding enones, a crucial transformation in steroid chemistry. [, ]
      • Tetracycline Synthesis: Oxidation of phenols to ortho-hydroxy-dienones, key intermediates in the synthesis of tetracycline antibiotics. []
      • Ergot Alkaloid Synthesis: Dehydrogenation of indolines to indoles, an essential step in the total synthesis of ergot alkaloids. []

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